molecular formula C26H20FN5O2 B12299716 9H-Pyrimido[4,5-b]indole, 7-(3,5-dimethyl-4-isoxazolyl)-4-(6-fluoro-4-quinolinyl)-6-methoxy-2-methyl- CAS No. 1627716-57-7

9H-Pyrimido[4,5-b]indole, 7-(3,5-dimethyl-4-isoxazolyl)-4-(6-fluoro-4-quinolinyl)-6-methoxy-2-methyl-

Cat. No.: B12299716
CAS No.: 1627716-57-7
M. Wt: 453.5 g/mol
InChI Key: VPVRJBDAKQJNHC-UHFFFAOYSA-N
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Description

9H-Pyrimido[4,5-b]indole, 7-(3,5-dimethyl-4-isoxazolyl)-4-(6-fluoro-4-quinolinyl)-6-methoxy-2-methyl-: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrimidoindole core fused with an isoxazole ring, a quinoline moiety, and various substituents such as methoxy and methyl groups. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Pyrimido[4,5-b]indole, 7-(3,5-dimethyl-4-isoxazolyl)-4-(6-fluoro-4-quinolinyl)-6-methoxy-2-methyl- typically involves multi-step organic reactions. The key steps in the synthesis include:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole core. Commonly used reagents include aldehydes, amines, and catalysts such as Lewis acids.

    Introduction of the Isoxazole Ring: The isoxazole ring is introduced through cycloaddition reactions, often involving nitrile oxides and alkenes.

    Attachment of the Quinoline Moiety: The quinoline ring is typically introduced via Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinoline moiety, converting it to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine-substituted quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its diverse functional groups allow for the modulation of its biological activity, making it a promising candidate for the development of new drugs.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications in electronics, optics, and other high-tech industries.

Mechanism of Action

The mechanism of action of 9H-Pyrimido[4,5-b]indole, 7-(3,5-dimethyl-4-isoxazolyl)-4-(6-fluoro-4-quinolinyl)-6-methoxy-2-methyl- involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s diverse functional groups allow it to bind to these targets with high affinity, leading to the modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    9H-Pyrimido[4,5-b]indole: The parent compound without additional substituents.

    7-(3,5-Dimethyl-4-isoxazolyl)-4-(6-fluoro-4-quinolinyl)-6-methoxy-2-methyl-: A derivative lacking the pyrimidoindole core.

    4-(6-Fluoro-4-quinolinyl)-6-methoxy-2-methyl-: A simpler derivative with fewer functional groups.

Uniqueness

The uniqueness of 9H-Pyrimido[4,5-b]indole, 7-(3,5-dimethyl-4-isoxazolyl)-4-(6-fluoro-4-quinolinyl)-6-methoxy-2-methyl- lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity allows for a wide range of chemical reactions and biological activities, making it a versatile compound for various applications.

Properties

CAS No.

1627716-57-7

Molecular Formula

C26H20FN5O2

Molecular Weight

453.5 g/mol

IUPAC Name

4-[4-(6-fluoroquinolin-4-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl]-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C26H20FN5O2/c1-12-23(13(2)34-32-12)19-10-21-18(11-22(19)33-4)24-25(29-14(3)30-26(24)31-21)16-7-8-28-20-6-5-15(27)9-17(16)20/h5-11H,1-4H3,(H,29,30,31)

InChI Key

VPVRJBDAKQJNHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)NC4=NC(=NC(=C34)C5=C6C=C(C=CC6=NC=C5)F)C)OC

Origin of Product

United States

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